molecular formula C20H18O5 B2624908 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 622791-23-5

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B2624908
CAS No.: 622791-23-5
M. Wt: 338.359
InChI Key: FYXKDMGWDRTPCE-WQRHYEAKSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that features a furan ring, a benzofuran moiety, and a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biology and Medicine: Research has explored the biological activities of derivatives of this compound, including anti-tumor, antibacterial, and anti-inflammatory properties . These activities make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, the compound’s derivatives are investigated for their potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the inhibition of tumor growth .

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.

    3-oxo-2,3-dihydrobenzofuran: A benzofuran derivative with similar structural features.

    Cyclohexanecarboxylate derivatives: Compounds with similar carboxylate groups attached to cyclohexane rings.

Uniqueness: The uniqueness of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. This structural complexity allows for unique interactions with biological targets and the formation of novel materials.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c21-19-16-9-8-15(24-20(22)13-5-2-1-3-6-13)12-17(16)25-18(19)11-14-7-4-10-23-14/h4,7-13H,1-3,5-6H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXKDMGWDRTPCE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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